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Compound Name:
carboxylate

Cat. No.: B140760

For researchers, scientists, and professionals in drug development, the thiazole scaffold
represents a cornerstone in medicinal chemistry, lending its versatile structure to a multitude of
pharmacologically active agents. This guide delves into the structure-activity relationships
(SAR) of ethyl 4-bromothiazole-5-carboxylate analogs and related derivatives, offering a
comparative analysis of their biological performance supported by experimental data. We aim
to provide a clear, data-driven overview to inform the rational design of novel therapeutics.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged
structure found in numerous FDA-approved drugs.[1] Its unique electronic properties and ability
to engage in various non-covalent interactions make it an attractive core for designing
molecules that can modulate biological targets with high affinity and specificity. Modifications at
different positions of the thiazole ring can profoundly influence the compound's
pharmacokinetic and pharmacodynamic properties. This guide focuses on derivatives of the
ethyl thiazole-5-carboxylate scaffold, exploring how substitutions at the C2 and C4 positions
impact their anticancer, antimicrobial, and enzyme-inhibitory activities.

Comparative Analysis of Biological Activity

The biological evaluation of various ethyl thiazole-5-carboxylate analogs has revealed potent
activity across different therapeutic areas. The following tables summarize the quantitative data
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from several key studies, providing a basis for comparing the efficacy of different substitution

patterns.

Anticancer Activity

Thiazole derivatives have shown significant promise as anticancer agents by targeting various

mechanisms, including the inhibition of protein tyrosine phosphatases (PTPs) like PTP1B,

which are implicated in cancer cell proliferation.[1]

Table 1: In Vitro Anticancer Activity of Ethyl Thiazole-5-Carboxylate Analogs

Compound R1 (C2- R2 (C4- Cancer Cell  Activity
. . . Reference
ID position) position) Line (IC50, pM)
2-(5-methyl-
3-(4- _ 58%
Fusarium o
1 chlorophenyl)  -CHS3 ] inhibition at [2]
_ graminearum
isoxazole-4- 100 mg/L
carboxamido)
2-(5-methyl-
3- 55%
) Thanatephor o
2 phenylisoxaz -CH3 ) inhibition at [2]
us cucumeris
ole-4- 100 mg/L
carboxamido)
2-(5-methyl-
3-(4- ) 52%
) Botrytis o
3 fluorophenyl)i -CH3 ] inhibition at [2]
cinerea
soxazole-4- 100 mg/L
carboxamido)
4- MDA-MB-231
4c -CF3 3.52 [3]
chlorophenyl (Breast)
_ MDA-MB-231
4d 3-nitrophenyl -CF3 1.21 [3]
(Breast)
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Note: The data for compounds 1, 2, and 3 are presented as percent inhibition at a fixed

concentration, as IC50 values were not provided in the source.

Antimicrobial Activity

The thiazole nucleus is also a key component of many antimicrobial agents. The following table

presents the minimum inhibitory concentrations (MIC) of various analogs against bacterial and

fungal strains.

Table 2: In Vitro Antimicrobial Activity of Ethyl Thiazole-5-Carboxylate Analogs

Compound
ID

R1 (C2-
position)

R2 (C4-
position)

Microorgani
sm

Activity
(MIC, Reference
Hg/mL)

5a

2-(2-
mercaptoacet

amido)

-CH3

Staphylococc
us aureus

>100 [4]

3d

2-(2-((5-
methyl-1,3,4-
thiadiazol-2-
yhthio)aceta

mido)

-CH3

Escherichia

coli

12.5 [4]

3f

2-(2-((5-nitro-
1H-
benzimidazol-
2-
yhthio)aceta
mido)

-CH3

Candida

albicans

6.25 [4]

39

2-(2-((5-
methyl-4H-
1,2,4-triazol-
3-
yhthio)aceta

mido)

-CH3

Aspergillus

niger

25 [4]
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Enzyme Inhibition

Specific thiazole derivatives have been designed as inhibitors of enzymes such as
Monoacylglycerol Lipase (MAGL) and Vascular Adhesion Protein-1 (VAP-1), which are
therapeutic targets for cancer and inflammatory diseases, respectively.[5][6]

Table 3: Enzyme Inhibitory Activity of Thiazole-5-Carboxylate Analogs

Compound R1 (C2- R2 (C4- Target Activity
. . Reference
ID position) position) Enzyme (IC50, pM)
2-amino-4-
39 substituted -CH3 MAGL 0.037 [5]
phenyl
2-amino-4-
4c substituted -CH3 MAGL 0.063 [5]
phenyl
4-
110 (phenoxymet -H PTP1B 4.46 [1]
hyl)

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed
methodologies for the key experiments are provided below.

In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability.[7]

o Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 103to 1 x 104
cells per well and incubated for 24 hours to allow for attachment.[7]

o Compound Treatment: The cells are then treated with various concentrations of the test
compounds (typically in serial dilutions) for 48-72 hours. A vehicle control (e.g., DMSO) is
included.[7]
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o MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide (MTT) is added to each well.[7]

e Formazan Solubilization: The viable cells metabolize the MTT into purple formazan crystals,
which are then solubilized by adding a solubilization solution (e.g., DMSO).

» Absorbance Measurement: The absorbance of the formazan solution is measured using a
microplate reader at a wavelength of 570 nm. The cell viability is proportional to the
absorbance, and the IC50 value is calculated as the concentration of the compound that
inhibits cell growth by 50%.

Monoacylglycerol Lipase (MAGL) Inhibition Assay

This fluorogenic substrate assay is used to determine the inhibitory activity of compounds
against MAGL.[8][9]

e Reaction Setup: The assay is performed in a 96-well plate. The test inhibitors are pre-
incubated with the MAGL enzyme in a suitable buffer (e.g., HEPES buffer, pH 7.5) for 30
minutes.[8][9]

o Substrate Addition: A fluorogenic substrate, such as 2-arachidonoylglycerol-based
fluorogenic substrate (AA-HNA), is added to initiate the enzymatic reaction.[8][9]

o Fluorescence Measurement: The fluorescence intensity is measured at regular intervals over
a period of 30 minutes using a plate reader. The rate of the reaction is determined from the
linear portion of the fluorescence versus time plot.[8][9]

o Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in
the presence of the inhibitor to the rate of the control (enzyme without inhibitor). The IC50
value is then determined from a dose-response curve.[8]

Vascular Adhesion Protein-1 (VAP-1) Inhibition Assay

This assay measures the amine oxidase activity of VAP-1.[10]

e Enzyme Reaction: Recombinant human VAP-1 is incubated with a substrate (e.g., a primary
amine) in a suitable buffer. The enzymatic reaction produces hydrogen peroxide.[6][10]
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o Detection: The amount of hydrogen peroxide produced is quantified using a detection
reagent that generates a luminescent or fluorescent signal.[10]

« Inhibitor Screening: Test compounds are pre-incubated with the VAP-1 enzyme before the

addition of the substrate.

o Data Analysis: The inhibitory effect of the compounds is determined by measuring the
reduction in the signal compared to the control. IC50 values are calculated from the dose-

response curves.

Visualizing Molecular Interactions and Pathways

To better understand the biological context in which these thiazole derivatives operate, the
following diagrams illustrate a key signaling pathway and a general experimental workflow.
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Caption: VAP-1 mediated leukocyte adhesion and transmigration.
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Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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